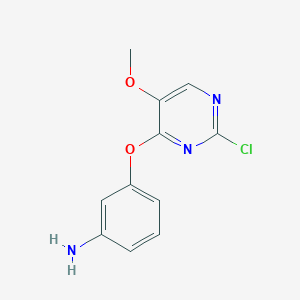
3-(2-Chloro-5-methoxypyrimidin-4-yloxy)-phenylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Herbicide Development
The compound has been used in the synthesis of deuterium-substituted 2-pyrimidinyloxy-N-arylbenzylamines with herbicidal activity. These synthesized compounds are utilized as isotope internal standards in quantifying herbicide residue in agricultural products and foodstuff by HPLC-MS/MS (Yang Zheng-mi, 2014).
Pharmaceutical Research
This compound has been involved in the synthesis of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, which were evaluated for their in vitro antimicrobial activity. These compounds were characterized by various methods including elemental analyses, FT-IR, 1H NMR, and LC–MS spectral studies (C. Mallikarjunaswamy et al., 2017).
Chemical Synthesis and Characterization
The compound has been used in the stereoselective synthesis of nucleosides. The intramolecular glycosylation of a derivative of this compound resulted in the production of a 3'-deoxyglycal nucleoside. This nucleoside was characterized by X-ray and NMR spectral analyses (H. Sugimura, 2000).
Analytical Chemistry
In analytical chemistry, it is used in characterizing psychoactive arylcyclohexylamines. Gas chromatography, ion trap electron and chemical ionization mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection methods were employed to characterize these compounds (G. De Paoli et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors . P2X7 receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis and inflammation.
Mode of Action
It is known that similar compounds can react with various amines in the presence of k2co3, via c-n bond forming reaction . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
The inhibition of p2x7 receptors can affect several biochemical pathways, including those involved in inflammation and cell death . The downstream effects of these pathways can include reduced inflammation and apoptosis.
Result of Action
Based on the potential target of action, the compound could potentially lead to reduced inflammation and apoptosis by inhibiting p2x7 receptors .
Eigenschaften
IUPAC Name |
3-(2-chloro-5-methoxypyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-16-9-6-14-11(12)15-10(9)17-8-4-2-3-7(13)5-8/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJUJTJLHKCUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217180 | |
| Record name | 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1643967-62-7 | |
| Record name | 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643967-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid](/img/structure/B1408999.png)
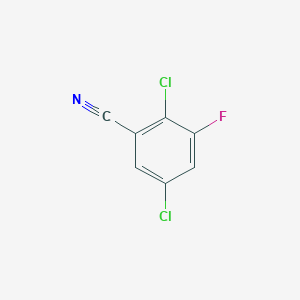

![2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1409002.png)
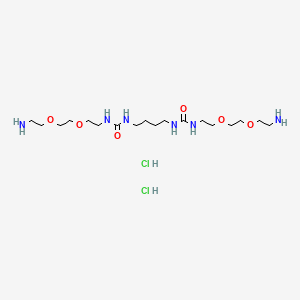
![Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409005.png)


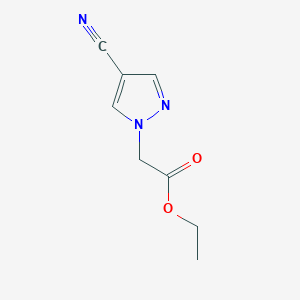
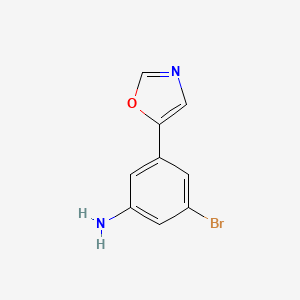
![6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1409013.png)

![4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409017.png)